2-Fluoro-5-(pentafluorosulfur)benzaldehyde
Overview
Description
2-Fluoro-5-(pentafluorosulfur)benzaldehyde is a fluorinated compound . It has the molecular formula C7H4F6OS and a molecular weight of 250.16 g/mol . It is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4F6OS/c8-7-2-1-6(3-5(7)4-14)15(9,10,11,12)13/h1-4H . The InChI key is LWVYGZGWRNJVBG-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a liquid at ambient temperature . It has a molecular weight of 250.16 g/mol .Scientific Research Applications
Monodentate Transient Directing Group Assisted Synthesis
A study by Wu et al. (2021) utilized a related compound, 2-Fluoro-5-(trifluoromethyl)aniline, as a monodentate transient directing group (MonoTDG) to facilitate Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process enabled the efficient and scalable synthesis of products that could be further derivatized into valuable quinazoline and fused isoindolinone scaffolds, highlighting the potential of fluorinated compounds in facilitating complex organic transformations (Wu et al., 2021).
Anticancer Activity of Fluorinated Analogues
Lawrence et al. (2003) synthesized a series of fluorinated benzaldehydes and investigated their use in the synthesis of fluoro-substituted stilbenes, including analogues of the anticancer compound combretastatin A-4. The study underscores the significance of fluorinated compounds in the development of novel anticancer agents, demonstrating enhanced biological activities compared to non-fluorinated counterparts (Lawrence et al., 2003).
Reactions of Fluorine-containing 3-oxo Esters with Aldehydes
Research by Pryadeina et al. (2002) explored the reactions of fluorinated 3-oxo esters with aldehydes, leading to the formation of complex fluorinated compounds. This study highlights the versatile reactivity of fluorinated esters with benzaldehydes under varying conditions, contributing to the synthesis of novel fluorine-containing organic compounds (Pryadeina et al., 2002).
Pd-Catalyzed Ortho C-H Functionalization
Chen and Sorensen (2018) accomplished the Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes using orthanilic acids as transient directing groups. This methodology showcases the strategic use of fluorinated reagents in direct C-H functionalization reactions, paving the way for the synthesis of ortho-functionalized benzaldehydes (Chen & Sorensen, 2018).
Synthesis and Application in Material Science
Wadekar et al. (2010) described the synthesis of polymerizable fluorinated surfactants for constructing stable nanostructured proton-conducting membranes. The study exemplifies the application of fluorinated compounds in material science, particularly in the development of membranes with potential use in fuel cells (Wadekar et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
2-fluoro-5-(pentafluoro-λ6-sulfanyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F6OS/c8-7-2-1-6(3-5(7)4-14)15(9,10,11,12)13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVYGZGWRNJVBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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